6-ethyl-2-sulfanyl-1H-pyrimidin-4-one
Description
6-Ethyl-2-sulfanyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by an ethyl group at position 6 and a sulfanyl (-SH) substituent at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Properties
IUPAC Name |
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSLQYKIOAKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon equivalent .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of sulfur-containing reagents and appropriate catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The ethyl group or sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the pyrimidine ring .
Scientific Research Applications
6-ethyl-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrimidinone ring significantly alter molecular properties. Key analogs include:
- Ethyl vs.
- Sulfanyl (-SH) vs. Oxo (=O): Sulfanyl groups improve metal-binding capacity and redox activity compared to oxo derivatives, as seen in dihydropyrimidinone studies where thione analogs exhibited superior biological activity .
- Amino vs. Alkyl Substituents: Amino groups (e.g., 6-amino-1-phenyl-2-sulfanylpyrimidin-4-one) enhance hydrogen-bonding interactions, critical for target binding in kinase inhibitors or antimicrobial agents .
Structural and Crystallographic Insights
- Ring Conformation: Substituents at position 1 (e.g., phenyl in 6-amino-1-phenyl-2-sulfanylpyrimidin-4-one) induce planarity distortions, affecting stacking interactions in crystal lattices or protein binding .
- Hydrogen-Bond Networks : Sulfanyl groups participate in intermolecular S–H···N/O bonds, stabilizing crystal structures and enhancing thermal stability, as observed in SHELX-refined analogs .
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